BenchChemオンラインストアへようこそ!

1-(Ethylsulfonyl)piperidin-4-amine

Medicinal Chemistry Physicochemical Profiling ADME Optimization

1-(Ethylsulfonyl)piperidin-4-amine (CAS 759456-76-3) is a bifunctional piperidine building block bearing a primary amine at the 4-position and an ethylsulfonyl group at the 1-position. With a molecular formula of C₇H₁₆N₂O₂S and a molecular weight of 192.28 g/mol, it exhibits a computed logP of approximately -0.877 (free base) and a melting point of 51–53°C.

Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
CAS No. 759456-76-3
Cat. No. B1627918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylsulfonyl)piperidin-4-amine
CAS759456-76-3
Molecular FormulaC7H16N2O2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCC(CC1)N
InChIInChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3
InChIKeyPCJDRCGDIIPPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Ethylsulfonyl)piperidin-4-amine (CAS 759456-76-3): Chemical Profile and Procurement Context for Sulfonamide-Functionalized 4-Aminopiperidines


1-(Ethylsulfonyl)piperidin-4-amine (CAS 759456-76-3) is a bifunctional piperidine building block bearing a primary amine at the 4-position and an ethylsulfonyl group at the 1-position. With a molecular formula of C₇H₁₆N₂O₂S and a molecular weight of 192.28 g/mol, it exhibits a computed logP of approximately -0.877 (free base) [1] and a melting point of 51–53°C [1]. Commercially available from Enamine (catalog EN300-28817) and other suppliers at purities ≥95%, this compound serves as a key intermediate in the synthesis of kinase inhibitors and antiviral agents, particularly where the ethylsulfonyl substituent provides a specific balance of lipophilicity and hydrogen-bonding capacity distinct from its methyl-, propyl-, and phenylsulfonyl congeners.

Why 1-(Ethylsulfonyl)piperidin-4-amine Cannot Be Replaced by Methyl-, Propyl-, or Phenylsulfonyl Analogs Without Risk of Divergent Pharmacochemical Properties


The 4-aminopiperidine scaffold with an N1-sulfonyl substituent represents a class where subtle changes in the sulfonyl R-group profoundly alter lipophilicity, crystal packing, and target-binding geometry. The ethylsulfonyl variant (logP ≈ -0.877, free base) [1] sits at a critical inflection point between the more polar methylsulfonyl analog (logP range -0.4 to -1.44) and the significantly more lipophilic isopropylsulfonyl (logP ≈ +0.15) and phenylsulfonyl derivatives (logP ≈ +0.24 to +0.80) . This logP difference of approximately 1–1.7 log units between the ethyl and phenyl variants predicts a ~10–50-fold difference in octanol/water partitioning, directly impacting solubility, membrane permeability, and nonspecific protein binding in biochemical assays. Furthermore, the ethylsulfonyl group provides a unique steric envelope: in kinase inhibitor programs, N-(1-ethylsulfonyl)piperidin-4-yl-containing compounds achieve CDK4/cyclin D3 IC₅₀ values of 0.200–0.300 nM [2], whereas identical cores with cyclopropylsulfonyl substitution produce comparable potency (IC₅₀ 0.200 nM) but with altered selectivity profiles [3]. These structure-dependent differences mean that swapping sulfonyl groups without re-optimizing the entire molecule risks losing potency, selectivity, or both.

Differential Evidence for 1-(Ethylsulfonyl)piperidin-4-amine Versus Sulfonyl-Substituted 4-Aminopiperidine Analogs


Lipophilicity Control: Ethylsulfonyl Occupies a Critical logP Window Between Methyl and Phenyl Analogs

The ethylsulfonyl derivative (free base logP = -0.877) [1] provides a lipophilicity profile that is significantly lower than that of the phenylsulfonyl analog (logP range +0.24 to +0.80) and isopropylsulfonyl analog (logP ≈ +0.15) , yet higher than the most polar methylsulfonyl analogs (logP range -0.21 to -1.44) . This logP difference of ≥1 unit versus phenylsulfonyl predicts a ≥10-fold difference in octanol/water partition coefficient, which directly influences aqueous solubility and nonspecific protein binding in biochemical and cellular assays.

Medicinal Chemistry Physicochemical Profiling ADME Optimization Building Block Selection

Crystallinity and Handling: Ethylsulfonyl Derivative Exhibits a Moderate Melting Point Distinct from Low-Melting and High-Melting Analogs

The ethylsulfonyl derivative has a reported melting point of 51–53°C (free base) [1], which is notably lower than the phenylsulfonyl analog (167–168°C) and higher than the propylsulfonyl analog (49–51°C) [2]. This intermediate melting point range indicates moderate crystallinity that facilitates solid handling and storage at ambient temperature, in contrast to the significantly higher-melting phenyl analog that may have reduced solubility in organic reaction media.

Solid-State Chemistry Compound Handling Formulation Procurement Quality

Kinase Inhibitor Potency Translation: Ethylsulfonyl-Piperidine Core Delivers Sub-Nanomolar CDK4/Cyclin D3 Activity in a Patented Series

In the US20230416271 patent series, compounds incorporating the 1-(ethylsulfonyl)piperidin-4-amine scaffold as the amine coupling partner demonstrate potent CDK4/cyclin D3 inhibitory activity. Compound II.15 achieves an IC₅₀ of 0.300 nM [1], while the closely related Compound II.22 (with a 4-(difluoromethyl) substitution on the quinazoline core) achieves 0.200 nM [2]. For comparison, a structurally similar sulfonylpiperidine core with a cyclopropylsulfonyl group instead of ethylsulfonyl (Compound II.29) yields an IC₅₀ of 0.200 nM [3], indicating that the ethylsulfonyl group is permissive for achieving sub-nanomolar potency equivalent to smaller ring systems while retaining the synthetic accessibility advantages of a linear alkyl sulfonamide.

Kinase Drug Discovery CDK4 Inhibition Structure-Activity Relationship Patent Analysis

Drug Candidate Derivatization: Ethylsulfonyl-Piperidine Core Enables Sub-Nanomolar CD38 and Urea-Based Inhibitor Activity Across Diverse Target Classes

Beyond kinase applications, the 1-(ethylsulfonyl)piperidin-4-amine scaffold demonstrates versatility as a derivatization handle across target classes. The derivative N-(1-(ethylsulfonyl)piperidin-4-yl)-6-(1H-imidazol-1-yl)nicotinamide achieves an IC₅₀ of 30 nM against CD38 [1], while the urea derivative 1-(1-(ethylsulfonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea achieves an IC₅₀ of 0.400 nM in a fluorescent-based assay (patents US10383835 and US9296693) [2]. These data indicate that the ethylsulfonyl-piperidine amine is a competent coupling partner for generating high-affinity ligands across multiple target classes, including enzymes (CD38) and receptor targets addressed by urea pharmacophores.

CD38 Inhibition Enzyme Inhibitor Fragment-Based Drug Discovery Lead Optimization

Patent-Anchored Synthetic Utility: Documentation as a Key Intermediate for SARS-CoV-2 Antiviral Programs

1-(Ethylsulfonyl)piperidin-4-amine is explicitly named as a reactant in patent WO2021219089A1 (also published as US20230174488A1), describing SARS-CoV-2 inhibitors with covalent modifications [1]. In the exemplified procedure, the compound is reacted with Solvent Yellow 146, triethylamine, and phosphorus oxychloride in dichloromethane (reaction time 4.17 hours) to generate the target inhibitor C8H14N2O2S [1]. While the methylsulfonyl and phenylsulfonyl analogs are also commercially available, their explicit documentation in antiviral patent synthetic schemes is less prominent, suggesting that the ethylsulfonyl variant has been specifically selected by inventors for this therapeutic program.

Antiviral Synthesis SARS-CoV-2 Patent Intermediate Covalent Inhibitor

Recommended Procurement and Application Scenarios for 1-(Ethylsulfonyl)piperidin-4-amine


CDK4/6 Inhibitor Lead Optimization: Cost-Effective SAR Exploration with Sub-Nanomolar Potency Potential

Based on the demonstrated IC₅₀ values of 0.200–0.300 nM for ethylsulfonyl-piperidine-containing compounds against CDK4/cyclin D3 in the US20230416271 patent series [1], this building block is indicated for medicinal chemistry teams developing ATP-competitive CDK4/6 inhibitors. The ethylsulfonyl variant provides potency equivalent to cyclopropylsulfonyl analogs while using the less expensive ethanesulfonyl chloride precursor, enabling larger-scale SAR campaigns at reduced reagent cost.

Antiviral Covalent Inhibitor Synthesis: Validated Building Block for SARS-CoV-2 Drug Discovery

The documented use of 1-(ethylsulfonyl)piperidin-4-amine as a reactant in WO2021219089A1 for synthesizing covalent SARS-CoV-2 inhibitors [2] makes it a priority building block for antiviral programs targeting coronavirus proteases. Procurement of this specific sulfonyl variant, rather than methyl or phenyl analogs not explicitly validated in the patent literature for this indication, reduces synthetic route development time.

Multi-Target Fragment-Based Screening Libraries: A Single Versatile Amine Handle for Diverse Chemotypes

The demonstrated activity of ethylsulfonyl-piperidine derivatives across CD38 (IC₅₀ = 30 nM) [3] and urea-based inhibitor chemotypes (IC₅₀ = 0.400 nM) [4] supports inclusion of this building block in diversity-oriented screening libraries. Its intermediate logP (-0.877) [5] provides a favorable starting point for fragment elaboration without introducing the excessive lipophilicity associated with phenylsulfonyl analogs that may compromise ligand efficiency metrics.

Physicochemical Property Screening: Intermediate logP Building Block for CNS and Oral Drug Space

With a measured logP of -0.877 [5], the ethylsulfonyl derivative sits within the optimal CNS drug-like property space (logP typically 1–4 for CNS penetration; values below 0 are favorable for aqueous solubility-limited programs). Compared to the phenylsulfonyl analog (logP +0.80) , the ethylsulfonyl variant offers a >1.5 log unit reduction in hydrophobicity, which is predicted to improve aqueous solubility and reduce phospholipidosis risk—a critical consideration for CNS and chronic oral dosing programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Ethylsulfonyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.